molecular formula C15H20N2O5 B111401 Boc-D-4-carbamoylphenylalanine CAS No. 1213639-41-8

Boc-D-4-carbamoylphenylalanine

Cat. No. B111401
CAS RN: 1213639-41-8
M. Wt: 308.33 g/mol
InChI Key: OJOCXVKXBATIDB-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-4-carbamoylphenylalanine is a biochemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 . It is used for research purposes .


Molecular Structure Analysis

The IUPAC name for Boc-D-4-carbamoylphenylalanine is (2R)-3-[4-(aminocarbonyl)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoic acid . The InChI code provides a detailed description of the molecule’s structure .


Physical And Chemical Properties Analysis

Boc-D-4-carbamoylphenylalanine is a white powder . It has a melting point of over 300°C . It should be stored at 0-8°C .

Scientific Research Applications

Comprehensive Analysis of Boc-D-4-Carbamoylphenylalanine Applications

Boc-D-4-carbamoylphenylalanine, also known as Boc-D-4-Carbamoylphe, is a derivative of phenylalanine with a protective Boc group. This compound is utilized in various scientific research fields due to its stability and reactivity under different conditions. Below is a detailed analysis of its unique applications across different scientific domains.

Peptide Synthesis

Boc-D-4-Carbamoylphe: is extensively used in peptide synthesis. The Boc group protects the amine functionality of the amino acid during the synthesis process, allowing for the selective formation of peptide bonds without unwanted side reactions. This is particularly useful in the stepwise construction of complex peptides and proteins .

Drug Development

In pharmaceutical research, Boc-D-4-Carbamoylphe serves as a building block for the development of new drugs. Its protected amine group enables it to be incorporated into larger molecules without reacting prematurely, which is crucial in the design of drugs with specific biological activities .

Green Chemistry

The compound is also significant in green chemistry applications. It offers an eco-friendly route for the protection of amines in catalyst and solvent-free media, aligning with the principles of sustainable technology and reducing environmental impact .

Chemical Sensing

Boc-D-4-Carbamoylphe: can be used in chemical sensing technologies. The compound’s ability to react with specific analytes makes it a valuable component in the development of sensors that can detect the presence of certain chemicals or biological markers .

Material Science

In material science, this compound contributes to the synthesis of novel materials. Its protective group can be removed under controlled conditions, allowing for the creation of polymers and other materials with precise properties .

Bioconjugation

Boc-D-4-Carbamoylphe: is used in bioconjugation techniques. It can be attached to various biomolecules, including proteins and antibodies, to modify their properties or to label them for detection and analysis purposes .

Enzyme Inhibition Studies

The compound plays a role in enzyme inhibition studies. By incorporating Boc-D-4-Carbamoylphe into substrates or inhibitors, researchers can study the interaction between enzymes and their targets, leading to insights into enzyme mechanisms and potential therapeutic interventions .

Nanotechnology

Lastly, Boc-D-4-Carbamoylphe is utilized in nanotechnology. It can be used to functionalize nanoparticles, imparting them with specific characteristics that are useful in medical imaging, targeted drug delivery, and other nanotechnological applications .

properties

IUPAC Name

(2R)-3-(4-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-4-6-10(7-5-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOCXVKXBATIDB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-4-Carbamoylphe

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